4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This particular compound is characterized by the presence of a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position of the pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the fungus Botrytis cinerea . This compound is part of a series of synthesized aminopyrimidines that have shown excellent fungicidal activity .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may enhance its metabolic stability and increase its bioavailability .
Result of Action
The result of the action of this compound is the effective control of the fungus Botrytis cinerea . The compound has shown higher fungicidal activity than the positive control pyrimethanil . Scanning electron micrography (SEM) and transmission electron micrography (TEM) studies have shown the compound’s effectiveness against B. cinerea .
Biochemical Analysis
Biochemical Properties
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with ubiquitin-specific protease 7 (USP7), where it integrates into the hydrophobic pocket of the enzyme . Such interactions suggest that this compound may act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of tumor cells, indicating its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the hydrophobic pocket of USP7, leading to enzyme inhibition . Additionally, it may influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its antifungal activity against Botrytis cinerea over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . Understanding the threshold effects and optimal dosages is crucial for its potential application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolic pathways include its conversion into different metabolites, which may influence its biological activity and efficacy
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Phenyl Group: The phenyl group is introduced at the 4-position through a substitution reaction, often using phenyl halides in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 6-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Phenyl halides, trifluoromethyl iodide, ammonia, and various bases and acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal agent against pathogens like Botrytis cinerea.
Agrochemicals: Due to its fungicidal properties, it is used in the development of new agrochemicals to protect crops from fungal infections.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-trifluoromethylpyrimidine: Similar structure but different substitution pattern.
4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine: Contains a fluorine atom instead of a phenyl group.
2-(2,6-Dihalophenyl)-3-pyrimidinyl-1,3-thiazolidin-4-one: Exhibits anti-HIV-1 activity.
Uniqueness
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBPRJAAQLLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347040 | |
Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26974-09-4 | |
Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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